tert-Butyl 4-(4-(ethoxycarbonyl)phenoxy)piperidine-1-carboxylate is classified as an organic compound with the molecular formula and a molecular weight of approximately 321.42 g/mol. It is categorized under piperidine derivatives, which are known for their diverse biological activities. The compound is also associated with various synthetic routes that highlight its functional groups, particularly the tert-butyl and ethoxycarbonyl moieties .
The synthesis of tert-Butyl 4-(4-(ethoxycarbonyl)phenoxy)piperidine-1-carboxylate typically involves the following steps:
The molecular structure of tert-Butyl 4-(4-(ethoxycarbonyl)phenoxy)piperidine-1-carboxylate can be described as follows:
tert-Butyl 4-(4-(ethoxycarbonyl)phenoxy)piperidine-1-carboxylate can participate in various chemical reactions:
These reactions are crucial for modifying the compound's structure for enhanced biological activity or for synthesizing related compounds .
The mechanism of action of tert-butyl 4-(4-(ethoxycarbonyl)phenoxy)piperidine-1-carboxylate primarily relates to its interactions with biological targets:
tert-Butyl 4-(4-(ethoxycarbonyl)phenoxy)piperidine-1-carboxylate has several potential applications:
The compound embodies a N-Boc-piperidine core—a quintessential protective group strategy for secondary amines—covalently linked via an ether bridge to a para-ethoxycarbonyl-substituted benzene ring. This tripartite architecture confers distinct chemical properties and reactivity patterns:
Table 1: Structural Components and Their Roles in tert-Butyl 4-(4-(ethoxycarbonyl)phenoxy)piperidine-1-carboxylate
Structural Feature | Chemical Role | Derivatization Potential |
---|---|---|
Boc-protected piperidine | Amine protection, stereoelectronic modulation | Acidic deprotection to free amine; hydrogen bond acceptor |
Aryl ether linkage | Conformational restraint, metabolic stabilization | Limited modification; defines spatial orientation |
para-Ethoxycarbonyl phenyl | Electrophilic center, hydrogen bond acceptor | Hydrolysis, amidation, reduction, nucleophilic addition |
Structurally analogous compounds highlight the scaffold’s adaptability. For instance:
The compound’s strategic value lies in its orthogonal reactivity and pharmacophore compatibility, making it indispensable for rational drug design:
Kinase Inhibitor Synthesis: As a core scaffold in Bruton’s tyrosine kinase (BTK) and phosphatidylinositol 3-kinase (PI3K) inhibitors, the piperidine-aryl ether motif enables optimal positioning of warheads within ATP-binding pockets. The ethyl ester acts as an intermediate for introducing heterocyclic amides or carboxylic acid-based solubilizing groups critical for potency and pharmacokinetics. Patent WO2014173289A1 demonstrates its utility in generating fused heterocyclic compounds with nanomolar-level kinase inhibition [3].
Prodrug and Bioconjugation Strategies: The hydrolytically labile ethyl ester facilitates prodrug design. Enzymatic or pH-dependent cleavage in vivo can unmask carboxylic acids—functionalities that enhance water solubility or enable targeted conjugation to antibodies, peptides, or nanoparticles for site-specific drug delivery [3] [9].
Diversity-Oriented Derivatization: Key transformations include:
Table 2: Representative Derivatives and Their Therapeutic Applications
Derivative Structure | Synthetic Modification | Therapeutic Target | Reference |
---|---|---|---|
4-(1-(tert-Butoxycarbonyl)piperidin-4-yloxy)benzoic acid | Ester hydrolysis | Kinase inhibitor intermediate | [1] [3] |
tert-Butyl 4-(4-(hydrazinecarbonyl)phenoxy)piperidine-1-carboxylate | Aminolysis with hydrazine | Antibiotic conjugates | [3] |
4-(Piperidin-4-yloxy)benzamide | Boc deprotection + amidation | CNS agents | [1] [8] |
tert-Butyl 4-(4-(2-morpholino-2-oxoethyl)phenoxy)piperidine-1-carboxylate | Claisen condensation | Antiproliferative agents | [3] |
The synthesis of this compound reflects decades of innovation in protective group chemistry and C-O bond formation methodologies:
Early Piperidine Protection (1980s-1990s): The advent of tert-butyldicarbonate (Boc₂O) as a mild, selective amine-protecting agent revolutionized piperidine chemistry. N-Boc-4-hydroxypiperidine (CAS# 109384-19-2) emerged as a commercial building block, synthesized via Boc protection of 4-hydroxypiperidine under Schotten-Baumann conditions or using di-tert-butyl dicarbonate with bases like triethylamine in dichloromethane [10].
Etherification Breakthroughs (1990s-2000s): Key methods for coupling N-Boc-4-hydroxypiperidine with ethyl 4-fluorobenzoate include:
Mitsunobu Reaction: Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to form the aryl C-O bond with inversion of configuration at C4 of the piperidine—critical for chiral derivatives [10].
Modern Refinements (2010s-Present):
Table 3: Evolution of Synthetic Approaches to Key Intermediates
Time Period | Synthetic Method | Key Advancement | Yield/Selectivity |
---|---|---|---|
Pre-1990 | Classical Boc protection | Di-tert-butyl dicarbonate in aqueous NaOH | 60-70% |
1990s | Mitsunobu etherification | DEAD/PPh₃-mediated coupling; stereocontrol | 85-92% |
2000s | Nucleophilic aromatic substitution | Cs₂CO₃/DMSO; microwave acceleration | >95% (electron-poor arenes) |
2010s | Continuous-flow deprotection | TFA-catalyzed Boc removal with in-line neutralization | 98%; reduced side products |
2020s | Enzymatic ester functionalization | Lipase-catalyzed asymmetric hydrolysis/acylation | >99% ee |
The compound’s commercial availability (e.g., Synthonix, 95% purity) and standardized storage protocols (refrigerated, sealed under inert atmosphere) underscore its established role in industrial drug discovery [2] [10].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1